molecular formula C13H17NO B14020714 ((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol

((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol

Katalognummer: B14020714
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: DMOKYXYTWWRZDY-QWHCGFSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1R,5R)-3-Benzyl-3-azabicyclo[310]hexan-1-YL)methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclohexane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol typically involves the following steps:

    Formation of the Azabicyclohexane Core: This can be achieved through a involving suitable precursors.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the azabicyclohexane core.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azabicyclohexane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like benzyl halides and other alkylating agents are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its azabicyclohexane core is of particular interest for its potential to interact with proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a ligand for specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure can impart desirable properties to polymers and other materials.

Wirkmechanismus

The mechanism of action of ((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol involves its interaction with specific molecular targets. The azabicyclohexane core can interact with proteins, enzymes, and receptors, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol is unique due to the presence of the benzyl group, which can significantly influence its chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

[(1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol

InChI

InChI=1S/C13H17NO/c15-10-13-6-12(13)8-14(9-13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-,13+/m0/s1

InChI-Schlüssel

DMOKYXYTWWRZDY-QWHCGFSZSA-N

Isomerische SMILES

C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)CO

Kanonische SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.